7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step may involve the use of pyridine derivatives and coupling reactions to attach the pyridine moiety to the furan ring.
Construction of the pyrimidine ring: The pyrimidine ring can be synthesized through condensation reactions involving suitable amines and carbonyl compounds.
Final assembly: The final compound is obtained by coupling the intermediate products through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide depends on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of enzymes: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Interaction with receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrazolopyrimidines: These compounds also feature fused heterocyclic rings and exhibit similar biological activities.
Furan derivatives:
Pyridine derivatives: These compounds are widely used in medicinal chemistry and may have comparable biological activities.
The uniqueness of 1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide lies in its combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties.
Biological Activity
The compound 7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential for biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications in medicinal chemistry.
Molecular Formula and Weight
- Molecular Formula : C22H21N5O4
- Molecular Weight : Approximately 377.4 g/mol
Structural Features
The compound features several functional groups:
- Furan moiety : Contributes to its chemical reactivity and potential biological interactions.
- Imino group : May play a role in biological activity through hydrogen bonding.
- Carboxamide group : Potentially involved in receptor binding and activity modulation.
Comparison with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca | C20H18N4O2 | Lacks furan moiety; simpler structure |
6-(furan-2-yl)-N-methyl-2-oxo-N-(pyridin-2-ylmethyl) | C22H22N4O3 | Different substitution pattern on pyridine |
Antiproliferative Effects
Preliminary studies indicate that this compound may exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting the growth of breast, colon, and lung cancer cells .
The biological activity is hypothesized to involve:
- Inhibition of Enzymatic Activity : The imino and carboxamide groups may interact with active sites of enzymes involved in cancer cell proliferation.
- Receptor Binding : The furan and pyridine moieties could facilitate binding to specific receptors or proteins, modulating their activity.
Case Studies
- Study on Similar Compounds : Research on fluorinated derivatives of triazoles demonstrated strong antiproliferative effects against cancer cell lines with IC50 values in the low micromolar range . This suggests that structural similarities may yield comparable biological activities for our compound.
- SARS-CoV-2 Inhibition : A related study identified furan-based compounds as effective inhibitors of SARS-CoV-2 main protease (M pro), with IC50 values significantly lower than those of traditional antiviral agents . This highlights the potential for 7-(furan-2-ylmethyl)-6-imino to be explored as an antiviral agent.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against various cell lines:
- Cytotoxicity Assays : Initial findings suggest low cytotoxicity with CC50 values exceeding 100 μM in non-cancerous cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the furan or pyridine rings can significantly alter biological activity. For example:
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3/c24-20-17(22(30)26-13-15-5-3-8-25-12-15)11-18-21(29(20)14-16-6-4-10-32-16)27-19-7-1-2-9-28(19)23(18)31/h1-12,24H,13-14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAPNXCNGGTURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CN=CC=C5)C(=O)N2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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